4-Bromo-2-methylquinolin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-methylquinolin-3-ol involves complex chemical reactions, including bromination, cyclization, and substitution reactions. For instance, the synthesis of 6-bromo-4-iodoquinoline, a closely related compound, is achieved through five steps starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, involving cyclization and substitution reactions to achieve the final product. The overall yield for these synthesis processes varies, indicating the complexity and challenges involved in the synthesis of bromo-methylquinolin derivatives (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-methylquinolin-3-ol has been elucidated using various spectroscopic methods, including IR, ^1HNMR, and MS. These techniques provide insights into the molecular architecture and the arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and reactivity. The molecular structures are often confirmed by elemental analysis, ensuring the accuracy of the synthesized compounds (Cao Sheng-li, 2004).
Chemical Reactions and Properties
The chemical properties of 4-Bromo-2-methylquinolin-3-ol derivatives are characterized by their reactivity towards various chemical reactions. For example, the bromo-methylquinolin compounds undergo nucleophilic substitution reactions, which are pivotal for the synthesis of biologically active molecules. The bromine atom in these compounds acts as a reactive site for substitution, allowing for the introduction of various functional groups that can alter the compound's chemical and physical properties (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of 4-Bromo-2-methylquinolin-3-ol and its derivatives, such as melting points, boiling points, and solubility, are essential for determining their applicability in different chemical processes and formulations. These properties are influenced by the molecular structure and the presence of functional groups in the compound. Understanding the physical properties is crucial for handling, storage, and application in various chemical and pharmaceutical processes.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-methylquinolin-3-ol derivatives are determined by their functional groups and molecular structure. These compounds exhibit a range of chemical behaviors, including acid-base reactions, redox reactions, and photoreactivity. The bromine atom plays a significant role in the chemical reactivity of these compounds, making them valuable intermediates in organic synthesis and pharmaceutical research.
References
Scientific Research Applications
-
Medicinal Chemistry and Drug Design
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
Biochemistry and Pharmaceuticals
- BMQ, a similar compound, is used extensively in several fields of scientific research, including biochemistry, pharmaceuticals, and materials science.
- It has been used as a biosensor in the detection of biomolecules such as insulin, glucose, and proteins.
- It is also used in drug discovery to investigate its potential as an inhibitor of various enzymes and receptors.
-
Industrial and Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
-
Green and Clean Syntheses
- In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
- This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
-
Antimicrobial Agent
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Catalysis
- Quinoline derivatives have been used as catalysts in various chemical reactions . For example, Yao et al. have described a novel application of highly stable Fe(OTf)3 as an efficient catalyst for carbon–carbon bond formation via the activation of a terminal alkyne C–H bond under solvent-free conditions for the synthesis of a quinoline derivative . The catalyst was easily recovered from the reaction mixture and reused many times with only a little loss of activity .
-
Anticancer, Antioxidant, Anti-inflammatory, Antimalarial, Anti-SARS-CoV-2, and Antituberculosis Activities
- Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . They are considered a privileged structure in drug discovery programs because of these broad spectrum of bio-responses .
-
Industrial Chemistry
Safety And Hazards
Future Directions
The future directions for 4-Bromo-2-methylquinolin-3-ol and its derivatives could involve further exploration of their synthesis methods and potential biological and pharmaceutical activities. Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
properties
IUPAC Name |
4-bromo-2-methylquinolin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLMRQHMWOMEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157503 | |
Record name | 4-Bromo-2-methylquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylquinolin-3-ol | |
CAS RN |
13235-12-6 | |
Record name | 4-Bromo-2-methyl-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13235-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methylquinolin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-methylquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methylquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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